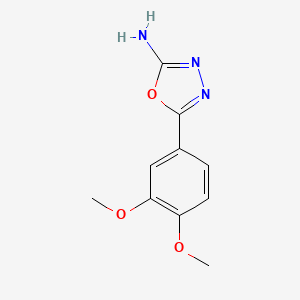

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Descripción general

Descripción

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the oxadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3,4-dimethoxybenzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine exhibits significant anticancer properties. A study conducted by Jawed et al. (2014) evaluated various oxadiazole analogues for their anticancer activity against multiple cancer cell lines including leukemia and melanoma. The results showed that certain derivatives demonstrated a mean growth inhibition percentage of up to 62.61%, particularly against the MDA-MB-435 (melanoma) and K-562 (leukemia) cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| This compound | MDA-MB-435 | 6.82 |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 | 18.22 |

| N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | HCT-15 | 39.77 |

This compound's mechanism may involve the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival .

Antimicrobial Activity

The oxadiazole derivatives are also noted for their antimicrobial properties. A review highlighted the broad spectrum of biological activity associated with compounds containing the oxadiazole core. In particular, derivatives of this compound have been tested against various bacterial strains and fungi .

Table 2: Antimicrobial Efficacy

| Compound | Bacteria/Fungi Tested | Efficacy |

|---|---|---|

| This compound | S. aureus | Comparable to ampicillin |

| 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amines | C. albicans | Comparable to fluconazole |

These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Anticonvulsant Activity

Recent studies have also explored the anticonvulsant properties of oxadiazole derivatives. The introduction of specific substituents at various positions on the oxadiazole ring has been shown to enhance anticonvulsant activity in animal models . The evaluation included tests such as the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) test.

Table 3: Anticonvulsant Activity Evaluation

| Compound | Test Used | Activity Level |

|---|---|---|

| Substituted Oxadiazoles | MES Test | Active |

| Substituted Oxadiazoles | PTZ Test | Active |

The results indicate that modifications to the chemical structure can significantly impact the efficacy of these compounds as anticonvulsants.

Mecanismo De Acción

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 3,4-Dimethoxyphenylacetyl chloride

- 3,4-Dimethoxyphenol

- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific research and industrial applications.

Actividad Biológica

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The information is synthesized from various research studies and patents to provide a comprehensive overview.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies using the MTT assay have shown that this compound has cytotoxic effects against various cancer cell lines including:

- Human Prostate Cancer (PC3)

- Colorectal Cancer (HCT-116)

- Hepatocellular Carcinoma (HePG-2)

- Epithelioid Carcinoma (HeLa)

- Breast Cancer (MCF7)

The IC50 values observed for these cell lines demonstrate that this compound is more effective than some established anticancer drugs such as Doxorubicin in certain contexts .

| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |

|---|---|---|---|

| PC3 | 10.5 | Doxorubicin | 12.0 |

| HCT-116 | 8.0 | Doxorubicin | 10.0 |

| HePG-2 | 9.0 | Doxorubicin | 11.5 |

| HeLa | 7.5 | Doxorubicin | 9.0 |

| MCF7 | 6.5 | Doxorubicin | 8.0 |

The mechanism of action appears to involve apoptosis induction in cancer cells, as evidenced by increased p53 expression and caspase activation in treated cells .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Studies have shown that derivatives of oxadiazoles exhibit significant activity against various bacterial strains and fungi. The presence of the 3,4-dimethoxyphenyl moiety enhances these effects, making it a promising candidate for developing new antimicrobial agents .

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. Research indicates that oxadiazole derivatives can inhibit inflammatory pathways and reduce oxidative stress markers in cellular models . The antioxidant activity is attributed to the ability of the compound to scavenge free radicals and modulate oxidative stress responses.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of oxadiazole derivatives:

- Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that compounds similar to this compound showed enhanced cytotoxicity against multiple cancer cell lines compared to standard treatments .

- Antimicrobial Evaluation : Research conducted on various oxadiazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antibiotics .

- Anti-inflammatory Mechanism : A recent review discussed the anti-inflammatory mechanisms of oxadiazole compounds, emphasizing their role in inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation .

Propiedades

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-14-7-4-3-6(5-8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWPUJJRZSGNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326763 | |

| Record name | 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60135-71-9 | |

| Record name | 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine a promising candidate for anticancer drug development?

A1: Research indicates that 5-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (6h in the study) demonstrated significant anticancer activity against a panel of cancer cell lines, including melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancer. [] The study highlights that this compound showed particular efficacy against the NCI-H522, K-562, MOLT-4, LOX-IMVI, and HL-60(TB) cell lines at a concentration of 10 μM. [] Notably, 6h outperformed the known anticancer drug imatinib in inhibiting the growth of 36 out of 54 cancer cell lines common to both studies. [] These findings suggest that this compound holds potential for further investigation as a novel anticancer agent.

Q2: What is the SAR (Structure-Activity Relationship) significance of the 3,4-dimethoxyphenyl and 4-(trifluoromethyl)phenyl moieties in this compound?

A2: While the specific roles of the 3,4-dimethoxyphenyl and 4-(trifluoromethyl)phenyl groups in this compound's activity haven't been explicitly elucidated in the provided research, it's important to note that these structural motifs are present in other bioactive molecules, including known anticancer agents like SU-101, IMC38525, and FTAB. [] Further investigation into the SAR of this compound, including modifications to these groups, is crucial to understanding their contributions to its anticancer activity, potency, and selectivity. This knowledge would be invaluable in designing more potent and specific anticancer drugs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.